



Application Notes and Protocols: The Vilsmeier-Haack Reaction on Activated Aromatic Compounds

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Compound of Interest		
Compound Name:	N-(Chloromethylidene)-N- methylmethanaminium chloride	
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The Vilsmeier-Haack reaction is a robust and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction introduces a formyl group (-CHO) onto an activated ring system, yielding valuable aryl aldehydes that are key intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[3][4] The transformation proceeds through the formation of a substituted chloroiminium salt, known as the Vilsmeier reagent, which then acts as the electrophile in an electrophilic aromatic substitution reaction.[1][5][6]

Reaction Mechanism

The reaction mechanism involves two primary stages:

- Formation of the Vilsmeier Reagent: A substituted amide, most commonly N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium salt, the Vilsmeier reagent.[1][6][7]
- Electrophilic Aromatic Substitution: The electron-rich aromatic compound attacks the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of an iminium intermediate.[1][5]

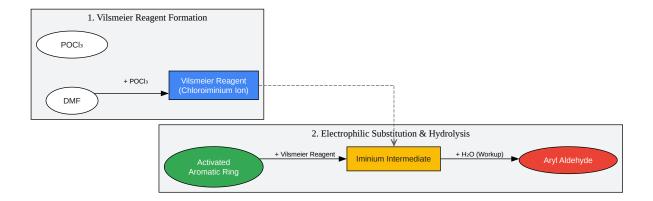




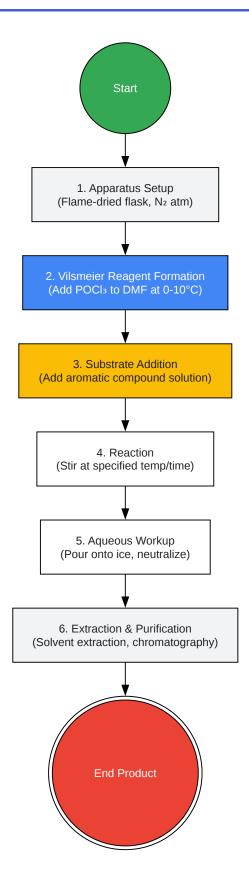


• Hydrolysis: Subsequent hydrolysis of the iminium intermediate during aqueous work-up yields the final aryl aldehyde product.[8][9]









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